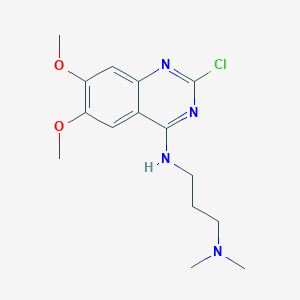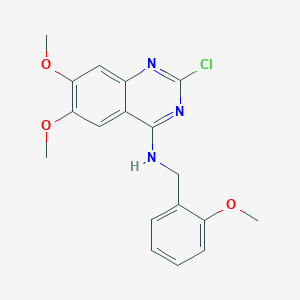
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine
Übersicht
Beschreibung
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.
Amination Reaction: The 2,4-dichloro-6,7-dimethoxyquinazoline undergoes an amination reaction with methylamine under controlled conditions to replace one of the chlorine atoms with a methylamino group.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-6,7-dimethoxy-4-methylaminoquinazoline.
Oxidation: Formation of 2-chloro-6,7-dimethoxy-4-methylaminoquinazoline N-oxide.
Reduction: Formation of 2-chloro-6,7-dimethoxy-4-methylamino-1,2,3,4-tetrahydroquinazoline.
Wissenschaftliche Forschungsanwendungen
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antihypertensive agents and alpha-adrenergic blockers.
Biological Studies: The compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure.
Pathways Involved: It inhibits the binding of norepinephrine to alpha-adrenergic receptors, thereby blocking the sympathetic nervous system’s vasoconstrictive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the methylamino group, making it less effective in certain pharmacological applications.
2-Chloro-4-amino-6,7-dimethoxyquinazoline: Contains an amino group instead of a methylamino group, leading to different biological activities.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chlorine atom, which can be further modified for various applications.
Uniqueness
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylamino group enhances its ability to interact with alpha-adrenergic receptors, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-10-6-4-8(16-2)9(17-3)5-7(6)14-11(12)15-10/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWYGTJYNUOMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793764.png)










![Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate](/img/structure/B7793838.png)
![2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR](/img/structure/B7793853.png)
![2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B7793868.png)
